molecular formula C18H21N5O2 B11238711 2-methoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

2-methoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

Cat. No.: B11238711
M. Wt: 339.4 g/mol
InChI Key: YWBGPLANGRCWBM-UHFFFAOYSA-N
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Description

2-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a tetrazole ring, and an aniline moiety

Preparation Methods

The synthesis of 2-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the methoxyphenyl and aniline groups. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated processes and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and tetrazole groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-METHOXY-N-{2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-methoxy-N-[2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-yl]aniline

InChI

InChI=1S/C18H21N5O2/c1-18(2,19-15-7-5-6-8-16(15)25-4)17-20-21-22-23(17)13-9-11-14(24-3)12-10-13/h5-12,19H,1-4H3

InChI Key

YWBGPLANGRCWBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NC3=CC=CC=C3OC

Origin of Product

United States

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